molecular formula C12H13F2N3O3 B13496711 1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B13496711
M. Wt: 285.25 g/mol
InChI Key: YBBJMGOLIYWXID-UHFFFAOYSA-N
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Description

1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diazinane ring, an amino group, and a difluoroethoxy substituent, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 5-amino-2-(2,2-difluoroethoxy)benzaldehyde with a suitable diazinane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoroethoxy group may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

Molecular Formula

C12H13F2N3O3

Molecular Weight

285.25 g/mol

IUPAC Name

1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H13F2N3O3/c13-10(14)6-20-9-2-1-7(15)5-8(9)17-4-3-11(18)16-12(17)19/h1-2,5,10H,3-4,6,15H2,(H,16,18,19)

InChI Key

YBBJMGOLIYWXID-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)OCC(F)F

Origin of Product

United States

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